molecular formula C9H9NO3 B589730 4-[(2,2,2-Trideuterioacetyl)amino]benzoic acid CAS No. 57742-39-9

4-[(2,2,2-Trideuterioacetyl)amino]benzoic acid

Cat. No. B589730
CAS RN: 57742-39-9
M. Wt: 182.193
InChI Key: QCXJEYYXVJIFCE-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-[(2,2,2-Trideuterioacetyl)amino]benzoic acid”, also known as Acedoben-d3, is the deuterium labeled Acedoben . It has a molecular formula of C9H9NO3 and a molecular weight of 179.17300 . It is used in research areas and has been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .


Synthesis Analysis

While specific synthesis methods for “4-[(2,2,2-Trideuterioacetyl)amino]benzoic acid” were not found, a similar compound, 4-aminobenzoic acid derivatives, was synthesized by combining two pharmacophores using a molecular hybridization approach . The simple chemical modification of non-toxic PABA resulted in the constitution of antibacterial activity .

Scientific Research Applications

Anti-Ageing Effects

Acedoben-d3, as a form of Vitamin D3, has been linked to potential anti-ageing effects. It is believed to work in conjunction with phytochemicals to suppress inflammatory responses, balance the natural immune response, and contribute to anti-ageing effects .

Skin Barrier Dysfunction Treatment

Another application of Acedoben-d3 is in the treatment of skin barrier dysfunction in conditions such as atopic dermatitis. In a study, it was observed that the topical application of calcitriol, an active form of Vitamin D3, decreased the dermatitis scores and epidermal thickness of mice with atopic dermatitis .

Photodynamic Therapy for Skin Conditions

In clinical trials, photodynamic therapy enhanced with Vitamin D3 supplementation has been reported for the treatment of squamous cell skin cancers, actinic keratosis, and psoriasis .

Antioxidant Properties

Some 1,2,4-triazoloquinazolines, which can be synthesized from para-aminobenzoic acid, have been found effective as antioxidants .

Anti-Diabetic Properties

The same 1,2,4-triazoloquinazolines have also shown potential as anti-diabetic compounds .

Antimicrobial Properties

These compounds have demonstrated antimicrobial properties, suggesting potential use in the treatment of various infections .

Anti-Hypertensive Properties

Research has also indicated the potential of these compounds as anti-hypertensive agents .

Anti-Inflammatory Properties

Lastly, these compounds have shown anti-inflammatory properties, which could be useful in the treatment of conditions characterized by chronic inflammation .

properties

IUPAC Name

4-[(2,2,2-trideuterioacetyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-6(11)10-8-4-2-7(3-5-8)9(12)13/h2-5H,1H3,(H,10,11)(H,12,13)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCXJEYYXVJIFCE-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)NC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30746904
Record name 4-[(~2~H_3_)Ethanoylamino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30746904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acedoben-d3

CAS RN

57742-39-9
Record name 4-[(~2~H_3_)Ethanoylamino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30746904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.